The synthesis of 1-bromo-3-chloro-2-nitrobenzene can be achieved through various methods, often involving electrophilic aromatic substitution reactions. A common synthetic route involves the following steps:
For instance, one method involves starting from 2-nitrochlorobenzene, which can be brominated in the presence of a Lewis acid catalyst such as iron(III) bromide under controlled conditions to yield 1-bromo-3-chloro-2-nitrobenzene .
The molecular structure of 1-bromo-3-chloro-2-nitrobenzene features:
The spatial arrangement of these substituents influences the compound's reactivity and physical properties. The compound's structure can be represented using SMILES notation as O=[N+]([O-])C1=C(Cl)C=CC=C1Br
, indicating the connectivity and functional groups present .
1-Bromo-3-chloro-2-nitrobenzene participates in various chemical reactions typical for halogenated aromatic compounds:
For example, treatment with sodium hydroxide can lead to dehalogenation and substitution reactions, yielding different derivatives .
The mechanism of action for reactions involving 1-bromo-3-chloro-2-nitrobenzene typically follows these pathways:
This mechanism is crucial in synthetic applications where selective functionalization is desired .
The physical and chemical properties of 1-bromo-3-chloro-2-nitrobenzene include:
These properties influence its handling and application in laboratory settings .
1-Bromo-3-chloro-2-nitrobenzene finds applications in various fields:
Its unique combination of functional groups allows it to serve as a versatile reagent in organic chemistry .
CAS No.: 6051-03-2
CAS No.: 13966-05-7
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 14679-41-5